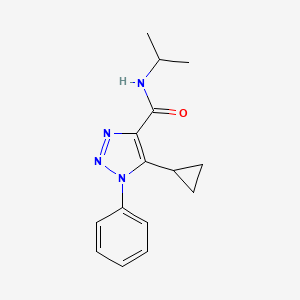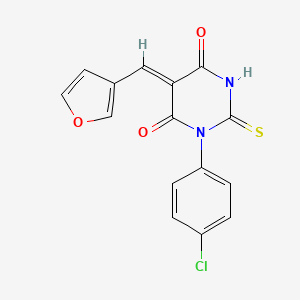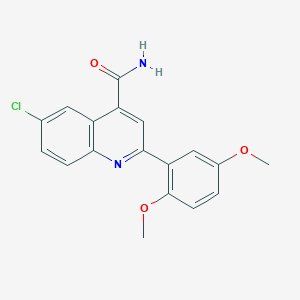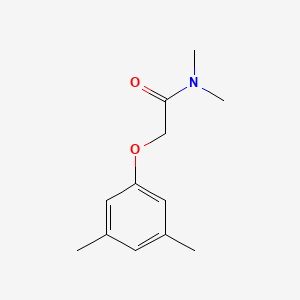![molecular formula C26H22ClNO5 B4787116 [4-[(Z)-2-(4-chlorophenyl)-2-cyanoethenyl]-2-methoxyphenyl] 2-(2-ethoxyphenoxy)acetate](/img/structure/B4787116.png)
[4-[(Z)-2-(4-chlorophenyl)-2-cyanoethenyl]-2-methoxyphenyl] 2-(2-ethoxyphenoxy)acetate
概要
説明
[4-[(Z)-2-(4-chlorophenyl)-2-cyanoethenyl]-2-methoxyphenyl] 2-(2-ethoxyphenoxy)acetate is a complex organic compound characterized by its unique structural features, including a cyanoethenyl group and multiple aromatic rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(Z)-2-(4-chlorophenyl)-2-cyanoethenyl]-2-methoxyphenyl] 2-(2-ethoxyphenoxy)acetate typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzaldehyde with 2-methoxyphenylacetonitrile under basic conditions to form the intermediate 4-[(Z)-2-(4-chlorophenyl)-2-cyanoethenyl]-2-methoxyphenyl. This intermediate is then esterified with 2-(2-ethoxyphenoxy)acetic acid in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques ensures the efficient production of high-quality this compound.
化学反応の分析
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidizing conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy and ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction of the cyano group results in primary amines.
科学的研究の応用
Chemistry
In chemistry, [4-[(Z)-2-(4-chlorophenyl)-2-cyanoethenyl]-2-methoxyphenyl] 2-(2-ethoxyphenoxy)acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .
Biology
In biological research, this compound is studied for its potential bioactivity. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development and biochemical studies .
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Researchers are investigating its efficacy in treating certain diseases, leveraging its ability to interact with specific molecular targets .
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings .
作用機序
The mechanism of action of [4-[(Z)-2-(4-chlorophenyl)-2-cyanoethenyl]-2-methoxyphenyl] 2-(2-ethoxyphenoxy)acetate involves its interaction with specific molecular targets. The cyanoethenyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The aromatic rings may also engage in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
(Z)-2-Amino-4-(2-aryl-1-cyanoethenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitriles: These compounds share the cyanoethenyl group and exhibit similar reactivity and bioactivity.
4-[(Z)-2-(4-chlorophenyl)-2-cyanoethenyl]-2-methoxyphenyl 4-methoxybenzoate: This compound has a similar core structure but different ester groups, affecting its chemical properties and applications.
Uniqueness
The uniqueness of [4-[(Z)-2-(4-chlorophenyl)-2-cyanoethenyl]-2-methoxyphenyl] 2-(2-ethoxyphenoxy)acetate lies in its combination of functional groups, which confer distinct reactivity and potential bioactivity. Its specific ester group enhances its solubility and stability, making it more suitable for certain applications compared to similar compounds.
特性
IUPAC Name |
[4-[(Z)-2-(4-chlorophenyl)-2-cyanoethenyl]-2-methoxyphenyl] 2-(2-ethoxyphenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClNO5/c1-3-31-22-6-4-5-7-23(22)32-17-26(29)33-24-13-8-18(15-25(24)30-2)14-20(16-28)19-9-11-21(27)12-10-19/h4-15H,3,17H2,1-2H3/b20-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBUUJUFUWASMW-XSFVSMFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC(=O)OC2=C(C=C(C=C2)C=C(C#N)C3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1OCC(=O)OC2=C(C=C(C=C2)/C=C(\C#N)/C3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~1~-(2,6-difluorophenyl)-N~2~-(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4787033.png)


![methyl {[5-(1-adamantylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4787053.png)
![3-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)acetyl]-2H-chromen-2-one](/img/structure/B4787062.png)
![N-(2-methylpropyl)-4-[(1-phenylcyclopentanecarbonyl)amino]benzamide](/img/structure/B4787069.png)
![8-methyl-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decane-3-thione](/img/structure/B4787074.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B4787077.png)
![1-butyl-5-{[2-(methylthio)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4787082.png)
![1,3-Dioxo-2-[4-(pyridin-2-ylcarbamoyl)phenyl]isoindole-5-carboxylic acid](/img/structure/B4787084.png)

![N-[1-(1-azepanylcarbonyl)-2-(4-ethoxyphenyl)vinyl]-3-bromobenzamide](/img/structure/B4787090.png)
![METHYL 2-({[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]CARBONYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE](/img/structure/B4787103.png)

